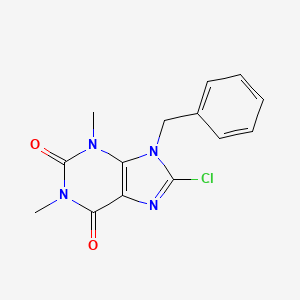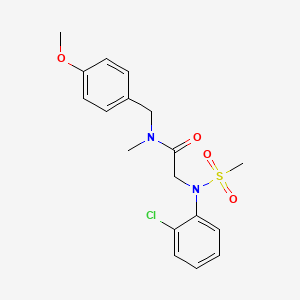
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 8th position, and two methyl groups at the 1st and 3rd positions of the purine ring. It is a derivative of xanthine, which is a purine base found in most human body tissues and fluids .
Métodos De Preparación
The synthesis of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloro-1,3-dimethylxanthine.
Benzylation: The benzyl group is introduced at the 9th position through a benzylation reaction. This is usually achieved by reacting the starting material with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Análisis De Reacciones Químicas
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols. For example, reacting with an amine can yield an 8-amino derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For instance, oxidation can lead to the formation of corresponding N-oxides.
Aplicaciones Científicas De Investigación
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione can be compared with other similar compounds, such as:
8-Chloro-1,3-dimethylxanthine: Lacks the benzyl group at the 9th position.
9-Benzyl-1,3-dimethylxanthine: Lacks the chlorine atom at the 8th position.
8-Chloro-9-methylxanthine: Has a methyl group instead of a benzyl group at the 9th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13ClN4O2 |
|---|---|
Peso molecular |
304.73 g/mol |
Nombre IUPAC |
9-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)16-13(15)19(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
RVRRPZUCNBHWHH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12484674.png)
methanone](/img/structure/B12484675.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-2-methoxyethanamine](/img/structure/B12484681.png)
![1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484688.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12484692.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B12484694.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide](/img/structure/B12484697.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12484706.png)
![{4-[(3,3-Diphenylpropanoyl)amino]phenyl}acetic acid](/img/structure/B12484714.png)
![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)
![1-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484727.png)
![N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12484728.png)
![N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12484743.png)
